![molecular formula C22H17ClN4S2 B3037557 2-{5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thieno[2,3-b]quinoline CAS No. 478260-37-6](/img/structure/B3037557.png)
2-{5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thieno[2,3-b]quinoline
Overview
Description
This compound is a heterocyclic compound with a complex structure. It contains a thieno[2,3-b]quinoline core, which is a polycyclic aromatic system with a sulfur atom incorporated into the ring structure . The molecule also contains a 1,2,4-triazole ring, which is a type of heterocycle that contains two nitrogen atoms and three carbon atoms in a five-membered ring .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple ring systems and functional groups. The structure has been confirmed through techniques such as single-crystal X-ray diffraction . The compound also exhibits interesting intermolecular interactions, including hydrogen bonding and pi-stacking interactions .Scientific Research Applications
Synthesis and Chemical Characterization
- The compound is used in the synthesis of fused quinoline heterocycles, which are significant due to their diverse chemical properties and potential biological applications. These heterocycles are derived by reactions involving thieno[2,3-b]quinoline derivatives and have yielded novel perianellated tetracyclic heteroaromatics (Mekheimer et al., 2005).
- Another synthesis process involves the formation of 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol and its subsequent reaction with aldehydes to obtain various derivatives. This showcases the compound's versatility in forming a foundation for further chemical modifications (Zozulynets et al., 2021).
Biological and Enzymatic Activity
- Certain thieno[2,3-b]quinoline derivatives have been observed to exhibit in vitro growth inhibitory activity against Saccharomyces Cerevisiae. This suggests potential applications in studying and potentially treating fungal infections (El-Gaby et al., 2006).
- Quinoline derivatives containing the thieno[2,3-b]quinoline moiety have been synthesized and evaluated for their antimicrobial activities, indicating their potential use in developing new antimicrobial agents (Özyanik et al., 2012).
Applications in Synthesis of Heterocyclic Compounds
- The compound is crucial in the microwave-assisted synthesis of thieno[2,3-b]quinolines under solvent-free conditions. This method is noted for its efficiency and simplicity, opening pathways for the synthesis of a variety of complex heterocyclic structures (Nandeshwarappa et al., 2005).
- It also plays a role in the synthesis of hetarylquinolines, where it is used in reactions with various reagents to yield compounds with potential biological activities. These activities include antitumor, analgesic, and antimicrobial properties, making the compound significant in medicinal chemistry (Aleqsanyan et al., 2021).
properties
IUPAC Name |
2-[5-[(4-chlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]thieno[2,3-b]quinoline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4S2/c1-2-27-20(25-26-22(27)28-13-14-7-9-17(23)10-8-14)19-12-16-11-15-5-3-4-6-18(15)24-21(16)29-19/h3-12H,2,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPAXGJWWVKAEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)Cl)C3=CC4=CC5=CC=CC=C5N=C4S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thieno[2,3-b]quinoline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.